molecular formula C10H18O2S B13341058 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13341058
M. Wt: 202.32 g/mol
InChI Key: JURYPCDNHXBTSB-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a cyclobutane ring

Preparation Methods

The synthesis of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable cyclobutane derivative. One common method includes the use of tert-butylsulfanyl chloride, which reacts with a cyclobutane carboxylic acid derivative under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, the compound can reduce the synthesis of leukotrienes, which are mediators of inflammation .

Comparison with Similar Compounds

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a tert-butylsulfanyl group attached to a cyclobutane ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H18O2S
  • Molecular Weight : 202.32 g/mol
  • IUPAC Name : 1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid
  • InChI : InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action often involves the inhibition of specific enzymes associated with inflammatory pathways.

One significant mechanism involves the inhibition of 5-lipoxygenase-activating protein (FLAP), which plays a role in the synthesis of leukotrienes—mediators of inflammation. By binding to FLAP, the compound reduces leukotriene production, potentially alleviating inflammatory responses.

Antimicrobial Activity

A study focusing on the antimicrobial properties of various sulfur-containing compounds found that derivatives of this compound demonstrated effective activity against several bacterial strains. The evaluation included minimum inhibitory concentration (MIC) tests, revealing promising results compared to standard antibiotics.

Anticancer Properties

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, a derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating significant potency. Further investigations are needed to elucidate the precise pathways involved in this activity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tetrahydro-4H-thiopyran-4-oneSulfur-containing cyclic compoundAntimicrobial properties
TerbufosOrganophosphateInsecticide and nematicide
3-Methylcyclobutane derivativesCycloalkanesVarious biological activities

The comparison highlights how structural similarities can lead to diverse biological activities across different compounds.

Applications in Medicine and Industry

The potential applications of this compound extend beyond laboratory research:

  • Pharmaceutical Development : Its derivatives are being explored as potential therapeutic agents for treating inflammatory diseases and various cancers.
  • Agricultural Chemistry : The compound's antimicrobial properties suggest possible applications in developing new pesticides or fungicides.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

JURYPCDNHXBTSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC(C)(C)C

Origin of Product

United States

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